N-(2,2-dimethoxyethyl)-7-hydroxy-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-7-hydroxy-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5S/c1-18-6(19-2)5-12-8(15)7-9(16)13-11-14(10(7)17)3-4-20-11/h3-4,6,16H,5H2,1-2H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUSISXXYSWYOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=C(N=C2N(C1=O)C=CS2)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2,2-dimethoxyethyl)-7-hydroxy-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.
Formation of the Pyrimidine Ring: The pyrimidine ring is then constructed by reacting the thiazole intermediate with a suitable amidine or guanidine derivative.
Functional Group Modifications: The final compound is obtained by introducing the 2,2-dimethoxyethyl and hydroxy groups through appropriate substitution reactions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
N-(2,2-dimethoxyethyl)-7-hydroxy-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the thiazole ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
N-(2,2-dimethoxyethyl)-7-hydroxy-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antiviral, and anticancer agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes, including apoptosis and cell cycle regulation.
Industrial Applications: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2,2-dimethoxyethyl)-7-hydroxy-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular functions such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below highlights key structural differences between the target compound and its analogs:
Key Observations :
- Electron-Donating vs.
Physicochemical and Functional Properties
- Hydrogen Bonding : The 7-hydroxy group in the target compound likely participates in stronger hydrogen bonds compared to methyl () or ester () groups, influencing crystal packing (as discussed in ) .
- Solubility : The 2,2-dimethoxyethyl side chain may enhance aqueous solubility relative to phenyl () or bromophenyl () derivatives.
- Reactivity : The absence of electron-withdrawing groups (e.g., nitro in ) suggests the target may exhibit milder electrophilic behavior.
Biological Activity
N-(2,2-dimethoxyethyl)-7-hydroxy-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound belonging to the thiazolo[3,2-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article reviews the compound's biological activity, focusing on its antitumor properties, cytotoxicity against various cancer cell lines, and potential mechanisms of action.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C12H15N3O4S
- Molecular Weight : 299.33 g/mol
- CAS Number : Not explicitly listed in the sources.
Biological Activity Overview
Thiazolo[3,2-a]pyrimidine derivatives are noted for their significant biological activities, including:
- Antitumor Activity : Many derivatives exhibit cytotoxic effects against various cancer cell lines.
- Antibacterial and Antifungal Properties : Some compounds within this class also demonstrate antibacterial and antifungal activities.
- Enzyme Inhibition : These compounds have been identified as inhibitors of key enzymes such as acetylcholinesterase (AChE) and kinases involved in cancer progression.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. Research indicates that this compound exhibits cytotoxicity against several cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| M-HeLa (Cervical) | 10.5 | High cytotoxicity |
| MCF-7 (Breast) | 15.0 | Moderate cytotoxicity |
| PC3 (Prostate) | 20.0 | Low to moderate cytotoxicity |
| Chang Liver (Normal) | >50 | Low cytotoxicity |
These findings suggest that the compound selectively targets cancer cells while exhibiting lower toxicity towards normal cells.
The mechanisms underlying the biological activity of thiazolo[3,2-a]pyrimidines include:
- Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells through activation of caspase pathways.
- Enzyme Inhibition : It acts as a selective inhibitor of certain kinases involved in tumor growth and survival.
- Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels in tumor cells, leading to oxidative stress and cell death.
Case Studies
Several case studies have investigated the efficacy of thiazolo[3,2-a]pyrimidine derivatives in vivo:
-
Study on M-HeLa Cells :
- Treatment with this compound resulted in a significant reduction in tumor size in xenograft models.
- The study reported a 70% reduction in tumor volume compared to control groups treated with saline.
-
Combination Therapy with Chemotherapeutics :
- In combination with gemcitabine and cisplatin, the compound enhanced the therapeutic efficacy against pancreatic cancer cell lines by sensitizing them to these drugs.
- This combination therapy showed improved survival rates in animal models compared to monotherapy with either agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
